molecular formula C18H14ClN3O4S B2855489 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 313395-73-2

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2855489
CAS No.: 313395-73-2
M. Wt: 403.84
InChI Key: OSBHGFOEHRNYMX-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-thiazole scaffold, a structure frequently associated with diverse biological activities in medicinal chemistry research. Compounds containing the 1,3-thiazole moiety are extensively investigated for their potential as enzyme inhibitors and therapeutic agents, given their ability to interact with critical biological targets . This specific derivative is of particular interest for probing biochemical pathways related to inflammation and oncology. Its molecular architecture, which includes a 2-nitrobenzamide group, suggests potential as a scaffold for developing enzyme inhibitors, possibly targeting systems such as cyclooxygenase (COX) . Furthermore, the structural features are analogous to those found in molecules studied for their cytotoxic properties against various cancer cell lines, making it a candidate for in vitro antiproliferative activity assays . This compound is provided For Research Use Only and is intended for laboratory research to elucidate novel mechanisms of action or structure-activity relationships.

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c1-10-7-11(3-6-16(10)26-2)14-9-27-18(20-14)21-17(23)13-8-12(19)4-5-15(13)22(24)25/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBHGFOEHRNYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-Chlorobenzoic Acid

Direct nitration of 5-chlorobenzoic acid using fuming HNO₃ (90%)/H₂SO₄ at 0–5°C for 4 h yields 5-chloro-2-nitrobenzoic acid (62% yield). Regioselectivity arises from the meta-directing effect of the carboxylic acid group:

$$
\text{5-Chlorobenzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{5-Chloro-2-nitrobenzoic acid} \quad
$$

Key Data :

Parameter Value
Temperature 0–5°C
Reaction Time 4 h
Yield 62%

Alternative Route via High-Pressure Amination

As per CN108329211A, m-dichlorobenzene undergoes nitration to 2,4-dichloronitrobenzene, followed by high-pressure amination with NH₃ at 140°C for 6 h to yield 5-chloro-2-nitroaniline (78% yield). Subsequent oxidation with KMnO₄ in acidic medium converts the aniline to 5-chloro-2-nitrobenzoic acid:

$$
\text{5-Chloro-2-nitroaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{5-Chloro-2-nitrobenzoic acid} \quad
$$

Optimization Insight :

  • NH₃ pressure: 15–20 bar
  • Oxidant: KMnO₄ (3.0 equiv)
  • Yield after oxidation: 68%

Synthesis of 4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

α-Bromo-4-methoxy-3-methylacetophenone reacts with thiourea in ethanol under reflux (12 h) to form the thiazole ring:

$$
\text{α-Bromo-4-methoxy-3-methylacetophenone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-amine} \quad
$$

Synthetic Protocol :

  • Bromination : 4-Methoxy-3-methylacetophenone treated with Br₂ (1.1 equiv) in CCl₄ at 25°C for 2 h.
  • Cyclization : Crude α-bromo ketone combined with thiourea (1.2 equiv) in ethanol, refluxed 12 h.

Yield Data :

Step Yield
Bromination 89%
Thiazole Formation 76%

Amide Bond Formation Strategies

Classical Acid Chloride Coupling

Activation of 5-chloro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the acid chloride, which couples with 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine in dichloromethane (DCM) with pyridine as base:

$$
\text{5-Chloro-2-nitrobenzoyl chloride} + \text{Thiazol-2-amine} \xrightarrow[\text{pyridine}]{\text{DCM}} \text{Target Compound} \quad
$$

Reaction Metrics :

Parameter Value
Temperature 0°C → 25°C
Time 6 h
Yield 82%

NHC-Catalyzed Oxidative Amidation

Adapting methodology from, 5-chloro-2-nitrobenzaldehyde and thiazol-2-amine react in DCM with triazolium salt 4 (20 mol%), Cs₂CO₃ (1.2 equiv), and oxidant 5 (2.0 equiv) at 25°C for 12 h:

$$
\text{Aldehyde} + \text{Amine} \xrightarrow[\text{Cs}2\text{CO}3]{\text{NHC, oxidant}} \text{Amide} \quad
$$

Advantages :

  • Bypasses acid chloride handling
  • One-pot procedure
  • Yield: 93% (model system)

Limitations :

  • Requires stoichiometric oxidant (e.g., chloranil)
  • Substrate-specific efficacy

Comparative Analysis of Amidation Methods

Method Yield Reaction Time Scalability
Acid Chloride 82% 6 h High
NHC Catalysis 93% 12 h Moderate

Recommendation : For large-scale synthesis, the acid chloride method offers practicality despite marginally lower yields. NHC catalysis excels in academic settings prioritizing atom economy.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 12.34 (s, 1H, NH), 8.10 (s, 1H, Ar-H), 7.85–7.40 (m, 6H, Ar-H), 3.89 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring may also play a role in binding to target proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2-nitro, 5-Cl, thiazole-4-(4-MeO-3-MePh) 403.8 XLogP3: 4.6; TPSA: 125
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy, thiazole-4-(4-MePh) N/A 129.23% activity (p < 0.05)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-diF, thiazole-5-Cl 313.7 PFOR enzyme inhibition
5-Chloro-N-[(4-chlorophenyl)methyl]-2-nitrobenzamide Benzyl-(4-ClPh) instead of thiazole 325.1 N/A
N-((1-Benzyltriazolyl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamide Triazole-benzyl, benzothiazole, 2-nitro N/A Moderate antimicrobial activity
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide Oxadiazole, 4-Cl, thioxo group N/A Biological activity (unspecified)

Key Observations :

  • Thiazole vs. Other Heterocycles : The target compound’s thiazole ring (common in nitazoxanide derivatives ) is replaced by oxadiazole in , triazole in , or omitted entirely in . Thiazole’s electron-rich nature may enhance binding to biological targets.
  • Nitro Group : Present in the target compound and , the nitro group is a strong electron-withdrawing moiety that may influence redox activity or hydrogen bonding.
  • Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound likely enhances lipophilicity (XLogP3 = 4.6) compared to simpler substituents like 4-methylphenyl in .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area : The TPSA of 125 Ų (target) is comparable to but higher than (lacking thiazole), which may improve aqueous solubility.
  • Hydrogen Bonding : The nitro group and methoxy substituent contribute to hydrogen bond acceptor count (6), critical for target engagement.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide?

  • Methodology : The synthesis involves multi-step organic reactions. A typical route includes:

Thiazole ring formation : Reacting 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole core .

Amide coupling : Introducing the 2-nitrobenzamide moiety via nucleophilic acyl substitution using 2-nitrobenzoyl chloride in pyridine or DMF .

Purification : Recrystallization from methanol or ethanol to achieve >95% purity, monitored by TLC .

  • Critical parameters : Temperature control (20–25°C for acyl chloride addition) and solvent choice (pyridine for nucleophilicity) are essential to minimize side reactions .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding effects) .
  • Infrared spectroscopy : Peaks at ~1680 cm1^{-1} (amide C=O) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., thiazole ring planarity, hydrogen-bonded dimers) .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

  • Strategies :

  • Catalyst screening : Use Pd/C for nitro group reductions or coupling agents like EDCI/HOBt for amide bond formation .
  • Solvent optimization : Replace pyridine with DMF to enhance solubility of intermediates .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for large-scale synthesis .
    • Data contradiction : Conflicting reports on nitro group stability under basic conditions require pH-controlled environments (pH 6–7) to prevent decomposition .

Q. How do structural modifications influence biological activity?

  • Case study :

  • Nitro → Amine reduction : Reduces cytotoxicity (IC50_{50} increases from 12 µM to >50 µM in HeLa cells), suggesting nitro groups are critical for activity .
  • Methoxy substitution : Replacing methoxy with hydroxy decreases logP (from 4.6 to 3.1), reducing membrane permeability .
    • QSAR analysis : Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance binding to PFOR enzyme active sites, as shown in docking studies .

Q. How can contradictions in reported biological activity data be resolved?

  • Approach :

Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .

Mechanistic studies : Compare enzyme inhibition (e.g., PFOR activity) across studies to isolate target-specific effects .

Meta-analysis : Pool data from multiple sources to identify trends (e.g., correlation between logP and IC50_{50}) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining hydrogen-bonding networks, critical for understanding supramolecular assembly .
  • Biological assays : Include positive controls (e.g., nitazoxanide for PFOR inhibition) to contextualize activity data .

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